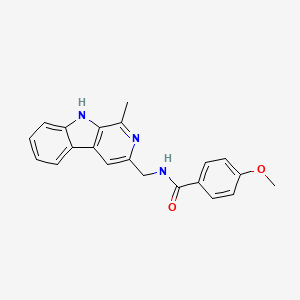
9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-: is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with a methoxybenzamidomethyl and a methyl group attached. The compound’s molecular formula is C21H19N3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoindole core.
Introduction of the Methoxybenzamidomethyl Group: This step involves the reaction of the pyridoindole core with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the pyridoindole core using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound without the methoxybenzamidomethyl and methyl groups.
3-(4-Methoxybenzamidomethyl)-1-methylindole: A similar compound with an indole core instead of a pyridoindole core.
1-Methyl-9H-pyrido(3,4-b)indole: A compound with only the methyl group attached to the pyridoindole core.
Uniqueness
- The presence of both the methoxybenzamidomethyl and methyl groups in 9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl- imparts unique chemical and biological properties, making it distinct from its analogs.
- The combination of these functional groups can enhance its binding affinity to molecular targets and improve its solubility and stability.
Propiedades
Número CAS |
63885-64-3 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-13-20-18(17-5-3-4-6-19(17)24-20)11-15(23-13)12-22-21(25)14-7-9-16(26-2)10-8-14/h3-11,24H,12H2,1-2H3,(H,22,25) |
Clave InChI |
HVSZDOAYKGAZOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















